molecular formula C₆H₉NO₂ B050705 Methylenecyclopropylglycine CAS No. 2517-07-9

Methylenecyclopropylglycine

Cat. No. B050705
CAS RN: 2517-07-9
M. Wt: 127.14 g/mol
InChI Key: BCLPBTWFAXCEPU-UHFFFAOYSA-N
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Description

Methylenecyclopropylglycine (MCPrG) is a naturally occurring amino acid found in certain fruits such as ackee and lychee . It is known to be toxic to some animal species and humans .


Synthesis Analysis

MCPrG can be quantified using ultra-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) methods . An extraction procedure from milk samples has been developed, whereas a dilute-and-shoot approach was implemented for urine samples .


Molecular Structure Analysis

The molecular formula of MCPrG is C6H9NO2 . Its molecular weight is 127.14 g/mol . The InChIKey of MCPrG is BCLPBTWFAXCEPU-UHFFFAOYSA-N .


Chemical Reactions Analysis

MCPrG is known to inhibit β-oxidation and hepatic glucose production . It can conjugate to CoA by branches-chain oxo-acid dehydrogenase via α-oxidation and oxidative decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of MCPrG include a molecular weight of 127.14 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .

Scientific Research Applications

  • Metabolic Consequences of Methylenecyclopropylglycine Poisoning in Rats : This study focused on the effects of MCPG in fasted rats. MCPG administration led to a significant decrease in blood glucose concentration and an increase in lactate and pyruvate levels. It was also found to inhibit the oxidation of certain fatty acids in rat liver mitochondria and reduce the activities of specific enzymes involved in fatty acid metabolism. The study suggests MCPG's role in metabolic disturbances and its potential as a tool for studying metabolic processes (Melde, Jackson, Bartlett, Sherratt, & Ghisla, 1991).

  • The Toxicity of Methylenecyclopropylglycine : This research examined the inhibitory effects of MCPG and its metabolite, (Methylenecyclopropyl)formyl-CoA, on enzymes involved in fatty acid metabolism. It confirmed MCPG's role as a potent inactivator of certain enzymes, specifically enoyl-CoA hydratases, while showing minimal effect on other enzymes in the β-oxidation pathway. This provides insights into MCPG's specificity and mode of action at a molecular level (Li, Agnihotri, Dakoji, Oh, Lantz, & Liu, 1999).

  • Mechanism of Hypoglycaemic Action of Methylenecyclopropylglycine : This study demonstrated the hypoglycemic effects of MCPG in starved rats. MCPG caused a decrease in blood glucose and an increase in lactate and non-esterified fatty acids. It specifically inhibited certain acyl-CoA dehydrogenases, indicating that MCPG's physiological effects might arise from inhibition of different enzymes in the beta-oxidation pathway, leading to hypoglycemia and lacticacidemia (Melde, Buettner, Boschert, Wolf, & Ghisla, 1989).

  • Quantification of Toxins in Soapberry (Sapindaceae) Arils : This study developed a method to quantify MCPG and hypoglycin A in soapberry fruits. The detection of these toxins is crucial for public health investigations linked to soapberry fruit ingestion and outbreaks of hypoglycemic encephalopathy (Isenberg, Carter, Hayes, Graham, Johnson, Mathews, Harden, Takeoka, Thomas, & Pirkle, 2016).

  • Quantitative HPLC-MS/MS Analysis of Toxins in Soapberry Seeds : This research extended the quantification of MCPG and hypoglycin A to soapberry seeds. It's the first method to measure both toxins in seeds, which is important for understanding the role of these toxins in various illnesses (Sanford, Isenberg, Carter, Mojica, Mathews, Harden, Takeoka, Thomas, Pirkle, & Johnson, 2018).

Mechanism of Action

MCPrG inhibits β-oxidation and hepatic glucose production . The hypoglycemia associated with ingestion of this toxin can be ascribed mostly to MCPrG-induced reductions in hepatic pyruvate carboxylase flux due to inhibition of β-oxidation of short chain acyl-CoAs with resultant reductions in hepatic acetyl-CoA content .

properties

IUPAC Name

2-(cyclopropylamino)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(6(8)9)7-5-2-3-5/h5,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLPBTWFAXCEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179838
Record name Methylenecyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylenecyclopropylglycine

CAS RN

2517-07-9
Record name Methylenecyclopropylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenecyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methylenecyclopropylglycine
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